(3-morpholin-4-ylsulfonylphenyl)-piperidin-1-ylmethanone
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Overview
Description
(3-morpholin-4-ylsulfonylphenyl)-piperidin-1-ylmethanone is an organic compound that belongs to the class of sulfonylphenyl derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-morpholin-4-ylsulfonylphenyl)-piperidin-1-ylmethanone typically involves the reaction of 3-(morpholin-4-ylsulfonyl)phenylamine with piperidin-1-ylmethanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or acetonitrile, and a base, such as triethylamine or sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(3-morpholin-4-ylsulfonylphenyl)-piperidin-1-ylmethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .
Scientific Research Applications
(3-morpholin-4-ylsulfonylphenyl)-piperidin-1-ylmethanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including antitumor and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (3-morpholin-4-ylsulfonylphenyl)-piperidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include modulation of enzyme activity and interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines
- 3-(morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one
Uniqueness
(3-morpholin-4-ylsulfonylphenyl)-piperidin-1-ylmethanone is unique due to its specific combination of a morpholine ring, a sulfonyl group, and a piperidine ring. This structural arrangement imparts distinct chemical properties and biological activities that differentiate it from other similar compounds .
Properties
IUPAC Name |
(3-morpholin-4-ylsulfonylphenyl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c19-16(17-7-2-1-3-8-17)14-5-4-6-15(13-14)23(20,21)18-9-11-22-12-10-18/h4-6,13H,1-3,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJYENUEZZHKRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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